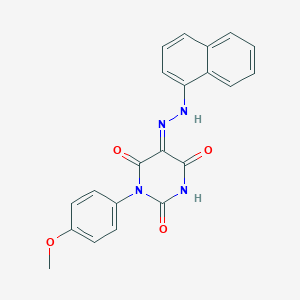![molecular formula C20H15ClN2O5S B317016 ETHYL 4-[(5Z)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-IMINO-4-OXO-1,3-THIAZOLIDIN-3-YL]BENZOATE](/img/structure/B317016.png)
ETHYL 4-[(5Z)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-IMINO-4-OXO-1,3-THIAZOLIDIN-3-YL]BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-[(5Z)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-IMINO-4-OXO-1,3-THIAZOLIDIN-3-YL]BENZOATE is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a thiazolidinone ring, and a benzoate ester. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(5Z)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-IMINO-4-OXO-1,3-THIAZOLIDIN-3-YL]BENZOATE typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and chloroacetic acid under acidic conditions.
Synthesis of the Thiazolidinone Ring: The thiazolidinone ring is formed by reacting a suitable amine with carbon disulfide and chloroacetic acid, followed by cyclization.
Condensation Reaction: The benzodioxole and thiazolidinone intermediates are then condensed using a suitable aldehyde under basic conditions to form the desired compound.
Esterification: The final step involves esterification of the benzoic acid derivative with ethanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The chloro group on the benzodioxole ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced thiazolidinone derivatives.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer activity, particularly against prostate and pancreatic cancer cell lines.
Mechanism of Action
The biological activity of ETHYL 4-[(5Z)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-IMINO-4-OXO-1,3-THIAZOLIDIN-3-YL]BENZOATE is primarily attributed to its ability to interact with specific molecular targets:
Comparison with Similar Compounds
ETHYL 4-[(5Z)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-IMINO-4-OXO-1,3-THIAZOLIDIN-3-YL]BENZOATE can be compared with other compounds that feature similar structural motifs:
-
Similar Compounds
Benzodioxole Derivatives: Compounds like piperonyl butoxide, which is used as a pesticide synergist.
Thiazolidinone Derivatives: Compounds such as pioglitazone, used in the treatment of diabetes.
Benzoate Esters: Compounds like methyl benzoate, used as a flavoring agent.
-
Uniqueness: : The unique combination of the benzodioxole, thiazolidinone, and benzoate ester moieties in this compound contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C20H15ClN2O5S |
|---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
ethyl 4-[(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-imino-4-oxo-1,3-thiazolidin-3-yl]benzoate |
InChI |
InChI=1S/C20H15ClN2O5S/c1-2-26-19(25)11-3-5-13(6-4-11)23-18(24)17(29-20(23)22)8-12-7-15-16(9-14(12)21)28-10-27-15/h3-9,22H,2,10H2,1H3/b17-8-,22-20? |
InChI Key |
UGNZQZLQGSJQGP-SQJGXBMISA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC4=C(C=C3Cl)OCO4)/SC2=N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3Cl)OCO4)SC2=N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3Cl)OCO4)SC2=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B316933.png)
![N-(1-benzofuran-2-ylcarbonyl)-N'-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]thiourea](/img/structure/B316934.png)
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-N'-(2-fluorobenzoyl)thiourea](/img/structure/B316935.png)
![N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B316936.png)
![N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B316937.png)
![ethyl 4-[({[1-(1,3-benzodioxol-5-yl)-1H-tetraazol-5-yl]sulfanyl}acetyl)(butyl)amino]benzoate](/img/structure/B316942.png)
![N-(2-fluorobenzoyl)-N'-[4-nitro-2-methyl-5-(4-morpholinyl)phenyl]thiourea](/img/structure/B316944.png)
![4-morpholin-4-yl-3-nitro-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B316945.png)

![N-(1-adamantyl)-4-[[(Z)-[1-(4-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]amino]benzamide](/img/structure/B316948.png)
![N-{[4-(diethylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B316953.png)
![N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B316955.png)
![N-[(3-chloro-4-methylphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B316959.png)
![N-{[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B316961.png)
